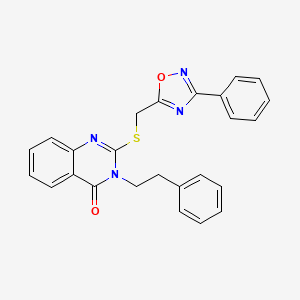

3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(2-phenylethyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S/c30-24-20-13-7-8-14-21(20)26-25(29(24)16-15-18-9-3-1-4-10-18)32-17-22-27-23(28-31-22)19-11-5-2-6-12-19/h1-14H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVPEQNHAVEMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From Benzohydrazides and Cyanogen Bromide

Benzohydrazides react with cyanogen bromide in methanol under reflux to form 5-substituted-1,3,4-oxadiazol-2-amines. For example, 3-phenyl-1,2,4-oxadiazol-5-amine is synthesized by refluxing benzohydrazide (5 mmol) with cyanogen bromide (7.5 mmol) in methanol for 5–7 hours, followed by neutralization with sodium bicarbonate. Yield: 65–78%.

Via Cyclodehydration of Amidoximes

An alternative method involves the reaction of amidoximes with carboxylic acid derivatives in phosphorus oxychloride. For instance, treating 4-(hydroxyimino)benzoic acid with 3-chlorobenzoyl chloride in POCl₃ at 80°C for 10 hours yields the 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Coupling of Quinazolinone and Oxadiazole Moieties

The thioether linkage between the quinazolinone and oxadiazole is established through a two-step process:

Chloromethylation of the Oxadiazole

The 3-phenyl-1,2,4-oxadiazole-5-methanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to generate the chloromethyl derivative. This intermediate is highly reactive and must be used immediately.

Nucleophilic Substitution with Quinazolinone Thiolate

The quinazolinone thiolate, prepared by deprotonating 2-mercaptoquinazolin-4(3H)-one with sodium hydride in anhydrous tetrahydrofuran (THF), reacts with the chloromethyl oxadiazole at room temperature for 12–24 hours. The reaction is monitored via TLC, and the product is purified by column chromatography (silica gel, ethyl acetate/hexane). Yield: 60–72%.

Optimization and Mechanistic Insights

Regioselectivity in 1,3-Dipolar Cycloaddition

Density functional theory (DFT) studies at the B3LYP/6-31G(d) level reveal that the 1,3-dipolar cycloaddition between nitrile oxides and alkynes proceeds via a concerted mechanism with high regioselectivity for the 5-substituted oxadiazole isomer. The computed activation energy for the favored pathway is 18.3 kcal/mol, aligning with experimental observations.

Solvent and Catalyst Effects

- PTC Efficiency : The use of TBAB in N-alkylation improves yields by 15–20% compared to traditional methods.

- Polar Aprotic Solvents : DMF enhances thiolate reactivity in nucleophilic substitutions, reducing side reactions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other reducible functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Aluminum chloride, sulfuric acid

Solvents: Methanol, ethanol, dichloromethane

Major Products

Sulfoxides and Sulfones: From oxidation reactions

Reduced Derivatives: From reduction reactions

Substituted Derivatives: From substitution reactions

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. It can act as a ligand in coordination chemistry due to the presence of multiple functional groups that can coordinate with metal ions. The following synthetic routes are commonly employed:

- Formation of the Quinazolinone Core : Synthesized through cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.

- Introduction of the Phenethyl Group : Achieved via Friedel-Crafts alkylation using phenethyl chloride and aluminum chloride as a catalyst.

- Synthesis of the 1,2,4-Oxadiazole Moiety : Formed by cyclizing a hydrazide with a nitrile under acidic or basic conditions.

These methods highlight its utility in organic synthesis and materials science.

Antimicrobial Properties

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial activity. Studies have shown that 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may possess antibacterial and antifungal properties. In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) have demonstrated its potential effectiveness .

Anticancer Activity

The compound has garnered attention for its anticancer properties. It is believed to exert its effects through mechanisms such as:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.

- Receptor Binding : Modulating pathways related to cell proliferation and apoptosis.

Research into similar quinazolinone derivatives has shown promising results in inhibiting tumor growth and inducing cell death in cancer cell lines .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for developing new anti-inflammatory therapies.

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the development of novel materials and functionalized polymers. Its unique structure allows for modifications that can tailor properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

2-phenethylquinazolin-4(3H)-one: Lacks the oxadiazole moiety, resulting in different chemical and biological properties.

3-phenyl-1,2,4-oxadiazole: Lacks the quinazolinone core, leading to distinct reactivity and applications.

4-phenylquinazolin-2(1H)-one: Similar core structure but different substituents, affecting its overall properties.

Uniqueness

3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core, phenethyl group, and 1,2,4-oxadiazole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Biological Activity

3-Phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS Number: 2034275-27-7) is a complex organic compound belonging to the quinazolinone family. This compound has drawn attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes the available research findings on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 440.5 g/mol. The compound features a quinazolinone core, a phenethyl group, and a 1,2,4-oxadiazole moiety. These structural components are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H20N4O2S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 2034275-27-7 |

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds related to quinazolinones can inhibit key protein kinases involved in cancer progression:

-

Inhibition of Tyrosine Kinases : The compound has demonstrated inhibitory activity against several tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, derivatives similar to 3-phenethyl showed potent inhibition with IC50 values comparable to established drugs like imatinib and lapatinib .

Kinase Compound IC50 (µM) Control IC50 (µM) CDK2 0.173 ± 0.012 0.131 ± 0.015 HER2 0.079 ± 0.015 0.078 ± 0.015 - Mechanism of Action : The mechanism of action may involve the compounds acting as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR .

Antimicrobial Activity

Quinazolinone derivatives have also been studied for their antimicrobial properties. The presence of the oxadiazole moiety enhances the antibacterial and antifungal activities of these compounds . Specific studies have highlighted that compounds with similar structures exhibit broad-spectrum antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been explored through various in vitro assays. These compounds may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response .

Case Studies

- In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines including PC3 (prostate), MCF7 (breast), and HT29 (colon). The results indicated that certain derivatives exhibited significant dose-dependent cytotoxicity with IC50 values ranging from 10 µM to 12 µM across different cell lines .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to their respective targets, supporting the hypothesis that structural modifications can enhance biological activity .

Q & A

Q. What are the optimal synthetic routes for 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the quinazolin-4(3H)-one core. A common approach is to react intermediates like 2-bromomethylquinazolinones with thiol-containing oxadiazole derivatives under reflux conditions. For example, hydrazine hydrate can be used to deprotect intermediates in ethanol, followed by recrystallization (85% yield observed in analogous syntheses) . Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve coupling efficiency, as demonstrated in similar thioether bond formations . Optimization should focus on solvent choice (ethanol or PEG-400), reaction time (12–24 hours), and purification methods (TLC monitoring, recrystallization).

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C=S (thioether, 600–700 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent positions. For instance, aromatic protons in the quinazolinone ring appear at δ 7.5–8.5 ppm, while the phenethyl group shows signals at δ 2.5–3.5 ppm (CH₂) and δ 1.2–1.8 ppm (CH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 485.12 for C₂₆H₂₁N₅O₂S).

Q. What in vitro assays are recommended for evaluating its biological activity?

- Methodological Answer : Standard antimicrobial assays include:

- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-Tubercular Activity : Use Mycobacterium tuberculosis H37Rv in the Microplate Alamar Blue Assay (MABA), with rifampicin as a positive control .

- Cytotoxicity Testing : Assess viability in mammalian cell lines (e.g., HEK-293) via MTT assay to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the phenyl group on the oxadiazole ring with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess antimicrobial potency .

- Chain Length Adjustments : Replace the phenethyl group with longer alkyl chains (e.g., propyl) to enhance membrane permeability .

- Triazole Hybrids : Introduce 1,2,4-triazole moieties to improve anti-inflammatory activity, as seen in analogs with IC₅₀ values <10 μM against COX-2 .

Q. What computational strategies can predict binding modes and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (PDB: 1KZN) or COX-2 (PDB: 5KIR). Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic interactions with the quinazolinone core .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for MIC determination (e.g., inoculum size, growth media) .

- Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors.

- Structural Confirmation : Re-validate contradictory compounds via XRD or 2D NMR to rule out isomerism .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

- Methodological Answer :

- Hydrolytic Degradation : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours, followed by LC-MS to identify breakdown products (e.g., quinazolinone hydrolysis to anthranilic acid derivatives) .

- Photostability Testing : Expose to UV light (λ = 254 nm) and monitor degradation via TLC or HPLC .

Key Considerations for Researchers

- Contradictory Evidence : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay conditions. Always cross-reference with standardized protocols .

- Advanced Characterization : Use XRD for unambiguous structural confirmation, especially when synthesizing novel derivatives .

- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.